molecular formula C8H11NOS B6148222 2-amino-3-ethoxybenzene-1-thiol CAS No. 91074-49-6

2-amino-3-ethoxybenzene-1-thiol

Cat. No.: B6148222
CAS No.: 91074-49-6
M. Wt: 169.2
InChI Key:
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Description

2-amino-3-ethoxybenzene-1-thiol is an organic compound that belongs to the class of aromatic amines and thiols It features an amino group (-NH2), an ethoxy group (-OCH2CH3), and a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-ethoxybenzene-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-amino-3-ethoxybenzene with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-ethoxybenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-ethoxybenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and polymers

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-methoxybenzene-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-amino-4-ethoxybenzene-1-thiol: The ethoxy group is positioned differently on the benzene ring.

    2-amino-3-ethoxybenzene-1-ol: Contains a hydroxyl group (-OH) instead of a thiol group.

Uniqueness

2-amino-3-ethoxybenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The ethoxy group further enhances its solubility and interaction with various molecular targets .

Properties

CAS No.

91074-49-6

Molecular Formula

C8H11NOS

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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